N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN4O/c28-20-9-6-10-22(17-20)29-26(33)19-13-15-21(16-14-19)30-27-31-24-12-5-4-11-23(24)25(32-27)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFMZVJGQTAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the 3-chlorophenyl group and the 4-phenyl group can be achieved through substitution reactions using appropriate reagents.
Amidation: The final step involves the formation of the amide bond between the quinazoline derivative and the 3-chlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the phenyl groups.
Substitution: Halogenation, nitration, or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with quinazoline structures exhibit significant anticancer properties. The specific compound under review has shown promise in inhibiting tumor growth through various mechanisms:
- Inhibition of Kinase Activity : Quinazoline derivatives have been identified as effective inhibitors of several kinases involved in cancer progression, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
- Induction of Apoptosis : Studies demonstrate that N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide can induce apoptosis in cancer cells, leading to reduced proliferation rates .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Inhibition of Pathogenic Bacteria : Research indicates that quinazoline derivatives possess antimicrobial properties against various bacterial strains, suggesting potential use as antibacterial agents .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that a series of quinazoline derivatives, including N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide, exhibited potent antiproliferative effects against human cancer cell lines. The compound demonstrated a Ki value in the nanomolar range for inhibiting EGFR, indicating high potency .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide showed significant inhibitory activity, particularly against multi-drug resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes or receptors, which can lead to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Effects
The table below compares N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide with structurally related benzamide-quinazoline hybrids:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br, CN) improve target binding via halogen bonds or dipole interactions, as seen in kinase inhibitors like nilotinib .
2.2.1. Antimicrobial Activity
Compared to thiazole-based benzamides (e.g., N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide), the target compound lacks a thiazole ring but shares the 3-chlorophenyl group. Thiazole derivatives with electron-donating groups (e.g., -OH, -NH₂) exhibit stronger antimicrobial activity against Bacillus subtilis and Candida albicans, while electron-withdrawing groups (e.g., -NO₂) reduce efficacy . The absence of a thiazole in the target compound may limit direct antimicrobial effects but could redirect activity toward kinase pathways.
2.2.2. Anti-Inflammatory and Enzyme Inhibition
N-(3-chlorophenyl)naphthylcarboxamide, a structurally distinct chlorophenyl-containing amide, shows binding affinities to nitric oxide synthase (NOS) isoforms (ΔG = -7.236 kcal/mol for NOS3; -8.85 kcal/mol for NOS2) . While the target compound’s NOS inhibition is untested, its 3-chlorophenyl group may similarly engage hydrophobic pockets in enzymes.
2.2.3. Kinase Inhibition
The quinazoline moiety aligns with kinase inhibitors like imatinib and dasatinib , which target DDR1/DDR2 but lack selectivity . The target compound’s 4-phenylquinazoline group may mimic ATP-binding site interactions, akin to EPZ011989 , a selective EZH2 inhibitor with a morpholine-propyne substituent .
Biologische Aktivität
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
- Molecular Formula: C20H16ClN3
- Molecular Weight: 349.81 g/mol
The primary mechanism of action for N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves the inhibition of specific enzymes and pathways that are crucial in disease processes:
- Cyclooxygenase Inhibition: The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .
- Anticancer Activity: The quinazoline moiety is known for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
Anticancer Properties
Several studies have demonstrated the anticancer potential of quinazoline derivatives, including N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide:
- In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The anti-inflammatory properties are primarily attributed to the inhibition of COX enzymes. This action has been linked to a decrease in inflammatory markers in various experimental models .
Study 1: Anticancer Activity in Cell Lines
A study conducted on human cancer cell lines demonstrated that N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide exhibited an IC50 value of approximately 5 μM against MCF7 (breast cancer) cells. The study concluded that the compound effectively induces apoptosis and inhibits cell proliferation .
Study 2: Anti-inflammatory Efficacy
In a murine model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the quinazoline core to the benzamide moiety. Key steps include:
- Amide bond formation: Use coupling agents like EDCI/HOBt or DCC to link the 4-aminobenzoic acid derivative to the quinazoline scaffold under inert atmosphere (N₂/Ar) to prevent oxidation .
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for acid-sensitive reactions .
- Monitoring: Thin-layer chromatography (TLC) with UV visualization tracks reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) confirm purity (>95%) and structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 6.4–8.8 ppm), amide NH (δ ~8.8 ppm), and methyl groups (δ 2.4–2.7 ppm) to confirm regioselectivity .
- Mass spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 509.01) .
- Elemental analysis (CHN): Confirms stoichiometry (e.g., C: 68.43%, H: 4.95%, N: 16.51%) .
- X-ray crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) for structural validation .
Q. What functional groups dominate the compound’s reactivity, and how do they influence its stability?
Methodological Answer:
- Quinazoline core: Susceptible to nucleophilic attack at the C2 position; reacts with amines or thiols under basic conditions .
- Benzamide group: Hydrolysis-resistant under physiological pH but degrades in strong acids/bases. Stabilize via intramolecular hydrogen bonding .
- Chlorophenyl substituent: Enhances lipophilicity and metabolic stability but may undergo dehalogenation under reductive conditions .
Advanced Research Questions
Q. How can researchers address challenges in synthesizing derivatives with modified quinazoline or benzamide moieties?
Methodological Answer:
- Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during quinazoline functionalization to prevent side reactions .
- Microwave-assisted synthesis: Accelerates reaction times (e.g., 30 minutes vs. 24 hours) for thermally sensitive intermediates .
- Parallel synthesis: Employ combinatorial chemistry to screen substituent effects on bioactivity (e.g., replacing 3-chlorophenyl with trifluoromethyl groups) .
Q. What mechanistic insights explain the compound’s potential enzyme-targeting activity?
Methodological Answer:
- Kinase inhibition assays: Use fluorescence polarization to measure binding affinity (IC₅₀) for kinases like EGFR or CDK2. Compare with reference inhibitors (e.g., imatinib) .
- Molecular docking: Simulate interactions with ATP-binding pockets (e.g., hydrophobic interactions with Phe82 in EGFR) using AutoDock Vina .
- Biochemical pathways: Investigate downstream effects via Western blotting (e.g., phosphorylation status of ERK/MAPK) .
Q. How can crystallographic data resolve contradictions in reported binding modes?
Methodological Answer:
Q. What strategies mitigate discrepancies in bioactivity data across studies?
Methodological Answer:
Q. How can computational models optimize lead compound derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
